REACTION_CXSMILES
|
[CH3:1][C:2]1[C:24]2[NH:25][C:4](=[CH:5][C:6]3[NH:10][C:9]([CH:11]=[C:12]4[N:16]=[C:15]([CH:17]=[C:18]5[N:22]=[C:21]([CH:23]=2)[C:20]([CH3:26])=[C:19]5[CH2:27][CH2:28][C:29]([O:31][CH3:32])=[O:30])[C:14]([CH2:33][CH2:34][C:35]([O:37][CH3:38])=[O:36])=[C:13]4[CH3:39])=[C:8]([CH:40]=[CH2:41])[C:7]=3[CH3:42])[C:3]=1[CH:43]=[CH2:44]>ClCCl.[Pd]>[CH3:41][CH2:40][C:8]1[C:9]2[NH:10][C:6](=[CH:5][C:4]3[NH:25][C:24]([CH:23]=[C:21]4[N:22]=[C:18]([CH:17]=[C:15]5[N:16]=[C:12]([CH:11]=2)[C:13]([CH3:39])=[C:14]5[CH2:33][CH2:34][C:35]([O:37][CH3:38])=[O:36])[C:19]([CH2:27][CH2:28][C:29]([O:31][CH3:32])=[O:30])=[C:20]4[CH3:26])=[C:2]([CH3:1])[C:3]=3[CH2:43][CH3:44])[C:7]=1[CH3:42]
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C=C)C)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |